Cas no 484-78-6 (Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo-)

Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo- 化学的及び物理的性質
名前と識別子
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- Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo-
- rac 3-Hydroxy Kynurenine
- rac 3-Hydroxy Kynurenine Hydrochloride Salt
- 2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
- HYDROXY-DL-KYNURENINE, 3-(RG)
- (+-)-2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butyric acid
- 3-(3-Hydroxyanthraniloyl)alanine
- 3-Hydroxykynurenine
- 3-OH-DL-kynurenine
- DL-3-hydroxykynurenine
- Paralysin II
- REF DUPL: 2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
- REF DUPL: DL-3-Hydroxykynurenine
- α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic acid
- Hydroxykynurenine
- .alpha.,2-Diamino-3-hydroxy-.gamma.-oxobenzenebutanoic acid
- Benzenebutanoic acid, .alpha.,2-diamino-3-hydroxy-.gamma.-oxo-
- Benzenebutanoic acid, alpha,2-diamino-3-hydroxy-gamma-oxo-
- WLN: ZR BQ FV1YZVQ
- Q2815992
- 2147-61-7
- CS-0059538
- HY-113294
- EX-A7998H
- Prestwick0_000451
- BPBio1_000576
- VCKPUUFAIGNJHC-UHFFFAOYSA-N
- Prestwick_659
- SMP1_000159
- DTXSID00862009
- MFCD00047832
- OH-Kynurenine
- SCHEMBL180582
- 3-(3-hydroxyanthraniloyl)-alanine
- A840809
- J-014094
- C02794
- Prestwick1_000451
- alpha,2-Diamino-3-hydroxy-gamma-oxobenzenebutanoic acid
- NSC96400
- AKOS016004491
- Kynurenine, 3-hydroxy-
- BCBcMAP01_000037
- Prestwick3_000451
- FT-0634065
- A815406
- SPBio_002461
- 2-azanyl-4-(2-azanyl-3-oxidanyl-phenyl)-4-oxidanylidene-butanoic acid
- 27723548JL
- 3-Hydroxy-dl-kynurenine
- Hydroxykinurenine
- CHEMBL442576
- CCRIS 4426
- CHEBI:1547
- NSC-96400
- DL-3-Hydroxykyunrenine
- NSC 96400
- Kynurenine, 3-hydroxy (R,S)
- Benzenebutanoic acid,2-diamino-3-hydroxy-.gamma.-oxo-
- HMS1569K04
- UNII-27723548JL
- NS00015254
- Prestwick2_000451
- 484-78-6
- MS-23258
- NCGC00179533-01
- BSPBio_000522
- 2-Amino-4-(2-Amino-3-Hydroxy-Phenyl)-4-Oxo-Butanoic Acid; 2-Amino-4-(2-Amino-3-Hydroxy-Phenyl)-4-Keto-Butyric Acid; (+-)-Alpha,2-Diamino-3-Hydroxy-Gamma-Oxobenzenebutanoic Acid
- ALANINE, 3-(3-HYDROXYANTHRANILOYL)-
- 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
- 3-(2-amino-3-hydroxybenzoyl)alanine
- GLXC-10453
- DTXCID20810845
- 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoate
- Benzenebutanoic acid, alpha,2-diamino-3-hydroxy-gamma-oxo-(9CI)
- CHEBI:86497
- a,2-Diamino-3-hydroxy-?-oxo-benzenebutanoic acid; 3-(3-Hydroxyanthraniloyl)-alanine; 3-Hydroxykynurenine
- G12118
- DB-042892
- DA-49603
-
- MDL: MFCD00047832
- インチ: InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
- InChIKey: VCKPUUFAIGNJHC-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
計算された属性
- 精确分子量: 224.07976
- 同位素质量: 224.08
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127A^2
- XLogP3: -2.5
じっけんとくせい
- 密度みつど: 1.2995 (rough estimate)
- Boiling Point: 365.61°C (rough estimate)
- フラッシュポイント: 267.9°C
- Refractive Index: 1.6620 (estimate)
- PSA: 112.65
- LogP: 1.24060
Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo- Security Information
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Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- 储存条件:2-8°C
Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74914-10mg |
3-hydroxy-DL-Kynurenine |
484-78-6 | 98% | 10mg |
¥5511.00 | 2022-04-26 | |
TRC | H950758-5mg |
3-Hydroxy-DL-kynurenine |
484-78-6 | 5mg |
$ 123.00 | 2023-09-07 | ||
MedChemExpress | HY-113294-5mg |
3-Hydroxykynurenine |
484-78-6 | 99.33% | 5mg |
¥1550 | 2024-05-25 | |
MedChemExpress | HY-113294-50mg |
3-Hydroxykynurenine |
484-78-6 | 99.33% | 50mg |
¥5717 | 2024-05-25 | |
Aaron | AR006XII-10mg |
2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
484-78-6 | 10mg |
$291.00 | 2025-02-10 | ||
A2B Chem LLC | AD22270-10mg |
2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
484-78-6 | ≥98% | 10mg |
$62.00 | 2024-04-19 | |
1PlusChem | 1P006XA6-5mg |
2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
484-78-6 | 98% | 5mg |
$90.00 | 2024-05-01 | |
Aaron | AR006XII-25mg |
2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
484-78-6 | 25mg |
$389.00 | 2025-02-10 | ||
Ambeed | A503942-5mg |
2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
484-78-6 | 98% | 5mg |
$102.0 | 2025-03-03 | |
Ambeed | A503942-10mg |
2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
484-78-6 | 98% | 10mg |
$154.0 | 2025-03-03 |
Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo- 関連文献
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Qun Liang,Han Liu,Haitao Xing,Yan Jiang,Tianyu Zhang,Ai-Hua Zhang RSC Adv. 2016 6 29863
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Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
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Ivana Crnov?i?,Siamak Semsary,Joachim Vater,Ullrich Keller RSC Adv. 2014 4 5065
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T. W. Goodwin,E. I. Mercer,T. A. Scott,F. S. Steven,G. R. Tristram Annu. Rep. Prog. Chem. 1961 58 353
Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo-に関する追加情報
Introduction to Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo and Its Significance in Modern Chemical Research
Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number CAS no. 484-78-6, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies. The intricate molecular framework of this compound, featuring a benzene ring conjugated with a butanoic acid moiety, alongside functional groups such as amino and hydroxyl substituents, makes it a versatile scaffold for synthetic chemistry and medicinal applications.
The structural complexity of Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo lends itself to various chemical modifications, enabling researchers to explore its pharmacological profile in depth. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of its interactions with biological targets. These studies suggest that the compound may exhibit properties relevant to the modulation of enzymatic pathways and cellular signaling networks, which are crucial in the development of novel therapeutic agents.
In the realm of drug discovery, the presence of both amino and hydroxyl groups in Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo provides multiple sites for chemical functionalization. This characteristic has been exploited in the synthesis of derivatives that mimic natural bioactive molecules or interfere with disease-causing mechanisms. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of certain kinases and other enzymes implicated in inflammatory responses and cancer progression.
The synthesis of Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to optimize these reactions. The use of chiral auxiliaries or asymmetric catalysts ensures the production of enantiomerically pure forms of the compound, which is essential for evaluating its stereochemical specificity in biological assays.
Recent research has highlighted the role of Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo in exploring novel therapeutic strategies for neurological disorders. Studies indicate that its molecular structure may interact with receptors and ion channels in the brain, potentially offering insights into the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has also been a focus of investigation, as this property is critical for developing effective central nervous system drugs.
The pharmacokinetic properties of Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo are another area of active research. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for designing safe and effective pharmaceutical formulations. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its metabolic pathways and identifying key intermediates.
In conclusion, Benzenebutanoic acid, α,2-diamino-3-hydroxy-g-oxo, with its CAS number CAS no. 484-78-6, represents a valuable compound in the arsenal of chemical biologists and pharmacologists. Its unique structural features and potential biological activities make it a promising candidate for further exploration in drug development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging health issues facing humanity today.
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